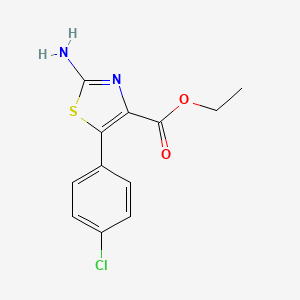

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate

Description

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUOUGGZZJXPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504106 | |

| Record name | Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77505-89-6 | |

| Record name | Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Reaction

- Starting Materials: Ethyl 2-bromoacetate and thiourea are reacted to form ethyl 2-amino-4-thiazolecarboxylate intermediates.

- Substitution Step: The intermediate is then reacted with 4-chlorobenzaldehyde or related 4-chlorophenyl derivatives to yield the target compound.

- Solvents and Conditions: Common solvents include ethanol or methanol, with heating applied to facilitate the reaction.

- Yield Optimization: Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

Detailed Preparation Procedure (Based on Patent and Literature Data)

A representative preparation method involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate | Ethanol solvent with 10-35% ethyl acetate; thiourea and sodium carbonate added; temperature raised to 40-55°C | Sodium carbonate weight ratio to 2-chloroacetyl acetacetic ester: 0.01-0.1 |

| 2 | Dropwise addition of 2-chloroacetyl acetacetic ester | Temperature maintained at 40-55°C during addition; then heated to 60-70°C for 5-5.5 hours | Reaction time and temperature critical for yield |

| 3 | Removal of solvent by distillation; cooling and filtration | Room temperature | Prepares for purification |

| 4 | pH adjustment of filtrate to 9-10 using caustic soda solution | Stirring for 0.5 hours | Ensures precipitation of product |

| 5 | Filtration and vacuum drying | 25°C | Final product obtained with >98% yield and melting point 172-173°C |

This method is noted for its simplicity, short reaction time, low temperature, and high yield.

Industrial Scale Synthesis

- Industrial production employs similar synthetic routes but utilizes larger reactors with controlled temperature and pressure.

- Catalysts may be used to enhance reaction efficiency.

- Process optimization focuses on maximizing purity and yield while minimizing reaction time and cost.

Reaction Mechanism and Chemical Considerations

- The key step is the formation of the thiazole ring via nucleophilic attack of thiourea on the α-haloester.

- Subsequent substitution introduces the 4-chlorophenyl group at the 5-position of the thiazole ring.

- Reaction conditions such as solvent choice, temperature, and pH are critical to controlling product formation and purity.

Comparative Data on Preparation Parameters

| Parameter | Range/Value | Effect on Synthesis |

|---|---|---|

| Solvent concentration (ethyl acetate in ethanol) | 10-35% (preferably 20-25%) | Influences solubility and reaction rate |

| Sodium carbonate amount | 0.3-3.3 g per 200 mL solution (preferably 1.5 g) | Acts as base, affects reaction completion |

| Temperature during addition | 40-55°C (preferably 43-45°C) | Controls reaction kinetics |

| Post-addition heating | 60-70°C (preferably 64-66°C) for 5-5.5 h | Ensures ring closure and product formation |

| pH adjustment | 9-10 | Facilitates precipitation and purification |

These parameters are optimized to achieve yields exceeding 98% with high purity.

Research Findings and Applications

- The compound, also known as O4I2, has been identified as a potent inducer of Oct3/4 expression, a key transcription factor in pluripotent stem cells, highlighting its importance in regenerative medicine research.

- Its synthesis methods have been refined to support biological studies requiring high-purity material.

- The compound’s preparation methods are also adaptable for synthesizing derivatives with varied biological activities.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Classical Hantzsch synthesis | Ethyl 2-bromoacetate, thiourea, 4-chlorobenzaldehyde | Ethanol or methanol | Reflux or heating (40-70°C) | Several hours | Moderate to high | Microwave-assisted variants improve yield and time |

| Patent method (CN103664819A) | Thiourea, sodium carbonate, 2-chloroacetyl acetacetic ester | Ethanol with ethyl acetate (10-35%) | 40-70°C | 5-5.5 hours | >98% | Simple, high purity, scalable |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways.

Comparison with Similar Compounds

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

4-Phenylthiazole: Another thiazole derivative with potential antimicrobial properties.

Thiazole-4-carboxylic acid: A related compound with applications in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate, often referred to as O4I2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an ethyl carboxylate group and a para-chlorophenyl moiety. This unique structure contributes to its biological activity, particularly in inhibiting specific molecular targets associated with various diseases.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds with similar structures showed significant inhibition against a range of bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound demonstrates cytotoxic effects characterized by cell cycle arrest and induction of apoptosis.

A recent study reported the following IC50 values for the compound:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptosis via Bax/Bcl-2 pathway |

| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |

The compound's effectiveness is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.

The exact mechanism through which this compound exerts its biological effects involves interaction with several molecular targets:

- Inhibition of Enzymes : The compound can inhibit specific enzymes involved in cancer cell metabolism.

- Regulation of Gene Expression : It has been shown to enhance the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells, suggesting potential applications in regenerative medicine .

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was tested alongside other thiazole derivatives. The results indicated that it exhibited superior cytotoxicity against HepG2 cells compared to derivatives lacking the para-chlorophenyl substitution:

- Compound A (No substitution) : IC50 = 20 µg/mL

- This compound : IC50 = 5.36 µg/mL

This highlights the importance of specific structural features in enhancing biological activity.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity:

- Staphylococcus aureus : Significant inhibition observed.

- Escherichia coli : Effective at lower concentrations compared to traditional antibiotics.

Q & A

Q. Methodology :

- Core synthesis : The compound is typically synthesized via a Hantzsch thiazole reaction. Ethyl 2-bromoacetate reacts with thiourea derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the thiazole ring. Substituted 4-chlorophenyl groups are introduced via cyclocondensation with appropriate aldehydes or ketones .

- Yield optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (75–85%) compared to conventional heating (6–8 hours, 60–70%). Solvent choice (ethanol vs. DMF) and stoichiometric ratios (1:1.2 for thiourea:haloester) are critical for minimizing byproducts like thioether derivatives .

- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. HPLC analysis (C18 column, acetonitrile/water gradient) confirms absence of unreacted intermediates .

How can structural ambiguities in derivatives of this compound be resolved using advanced spectroscopic techniques?

Q. Methodology :

- 1D/2D NMR :

- ¹H NMR : The thiazole proton (C5-H) appears as a singlet at δ 7.2–7.4 ppm. The ethyl ester group shows a quartet at δ 4.3 ppm (CH₂) and triplet at δ 1.3 ppm (CH₃) .

- HSQC/HMBC : Correlates the amino group (δ 6.8–7.0 ppm) with C4 and C5 of the thiazole ring, confirming regioselectivity in substituted analogs .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 283) and HRMS fragmentation patterns distinguish between positional isomers (e.g., 4-chlorophenyl vs. 3-chlorophenyl substitution) .

What experimental designs are critical for evaluating this compound’s role in Oct3/4 induction, and how are contradictory results addressed?

Q. Methodology :

- Cell-based assays :

- Use HEK293 or HeLa cells (Oct3/4-deficient) transfected with a luciferase reporter under the Oct3/4 promoter. Dose-response curves (0–20 µM) quantify induction efficacy .

- Contradiction resolution : Discrepancies in EC₅₀ values (e.g., 5 µM vs. 10 µM) may arise from cell-line variability. Normalize data to endogenous controls (e.g., β-actin) and validate via qPCR/Western blot for Nanog and Lin28 .

- SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (NO₂) or donating (OCH₃) substituents to assess impact on Oct3/4 activation. Derivatives with para-fluoro substitution show reduced activity, suggesting steric hindrance at the binding site .

How can 3D-QSAR and molecular docking elucidate structure-activity relationships for antimicrobial derivatives?

Q. Methodology :

- 3D-QSAR :

- Docking (AutoDock Vina) :

- Target Leishmania major’s trypanothione reductase (PDB: 2JK6). The carboxylate group forms hydrogen bonds with Arg-37 and Tyr-110, while the thiazole ring interacts via π-π stacking with Phe-396. Cl-substitution optimizes binding affinity (ΔG = −9.2 kcal/mol) .

What crystallographic strategies resolve disorder in single-crystal structures of thiazole derivatives?

Q. Methodology :

- Crystal growth : Slow evaporation of ethanol/water (1:1) at 4°C yields block-shaped crystals. X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K resolves lattice parameters (e.g., monoclinic P2₁/c) .

- Disorder handling : SHELXL refinement assigns partial occupancy to disordered ethyl ester groups. Restraints (DFIX, SIMU) maintain bond-length (1.54 Å) and angle (109.5°) geometry. R₁ values < 0.05 validate models .

How does this compound’s metabolic stability impact its applicability in in vivo studies?

Q. Methodology :

- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system). LC-MS/MS quantifies parent compound depletion. Half-life (t₁/₂) < 30 minutes indicates rapid CYP450-mediated oxidation of the thiazole ring .

- Prodrug strategies : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance plasma stability. In vivo pharmacokinetics (Sprague-Dawley rats) show 3-fold higher AUC for prodrugs compared to the parent compound .

What analytical workflows ensure reproducibility in high-throughput screening (HTS) for Oct3/4 inducers?

Q. Methodology :

- HTS protocol :

- 384-well plates, 10 µM compound library, 48-hour incubation. Fluorescence-based readouts (Oct3/4-GFP reporters) minimize false positives from cytotoxicity. Z’ factors > 0.5 ensure assay robustness .

- Data normalization : Use plate-wise controls (DMSO and 5 µM reference compound). Machine learning (SVM models) filters out autofluorescent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.